2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline
Description
Properties
IUPAC Name |
3-benzyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c1-17-11-13-19(14-12-17)16-24-27-23-22(15-18-7-3-2-4-8-18)25-20-9-5-6-10-21(20)26-23/h2-14,16H,15H2,1H3,(H,26,27)/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAIPRXBGMUTJK-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoxaline derivative.
Formation of the Hydrazone: The final step involves the reaction of the quinoxaline derivative with 4-methylbenzaldehyde and hydrazine hydrate to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Condensation Reactions of the Hydrazine Moiety
The hydrazine group (-NH-N=CH-) undergoes selective condensation with carbonyl compounds. Key findings include:
These reactions demonstrate the hydrazine group’s nucleophilicity, enabling the formation of heterocyclic systems like thiazoles and imines .
Catalytic Coupling Reactions
The quinoxaline core participates in iron-catalyzed C–C bond formation:
-
Fe/TBHP System : Reacts with cyclic ethers (e.g., THF) under FeCl₃ catalysis and tert-butyl hydroperoxide (TBHP) to yield pyrrolo[1,2-α]quinoxalines .
-
Pyridine-Catalyzed Reactions : Facilitates condensation with α-dicarbonyl compounds (e.g., phenacyl halides) to form extended quinoxaline derivatives .
Substituent-Dependent Reactivity
The benzyl and 4-methylphenyl groups influence regioselectivity and electronic effects:
| Substituent Position | Reaction Partner | Observed Effect |
|---|---|---|
| Benzyl (C-2) | Thiosemicarbazones | Stabilizes transition states via π-π stacking, enhancing thiazole cyclization |
| 4-Methylphenyl (C-3') | Electrophilic reagents | Directs electrophilic substitution to para positions due to steric shielding |
Example : Bromination with NBS/p-TsOH selectively targets the acetylphenoxy side chain over the quinoxaline ring .
Antimicrobial Activity Correlation
Derivatives synthesized via these reactions show structure-dependent bioactivity:
| Derivative | Structural Modification | MIC Against S. aureus (μg/mL) |
|---|---|---|
| 8b | Bis-thiazole near quinoxaline core | 12.5 |
| 10b | Bis-thiazole distal to core | 62.5 |
Proximity of bis-thiazole groups to the quinoxaline core enhances antibacterial potency by 5-fold .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The hydrazone bond (-N=CH-) cleaves in 6M HCl at 80°C, yielding 3-benzylquinoxalin-2-amine and 4-methylbenzaldehyde .
-
Basic Conditions : Stable in NaOH (pH < 12), but degrades at pH > 12 via quinoxaline ring opening .
This compound’s reactivity profile highlights its utility as a scaffold for synthesizing biologically active heterocycles. Future studies should explore its potential in photochemical reactions or metal-organic frameworks.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Quinoxaline derivatives, including 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline, have shown significant antimicrobial properties. A study indicated that compounds with similar structural features exhibited activity against various bacterial strains. This suggests that the compound could be explored further for potential use in treating infections.
2. Antitumor Properties
Research has demonstrated that quinoxaline derivatives can exhibit antitumor activity. For instance, studies involving related compounds have shown efficacy against different cancer cell lines, indicating that 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline may also possess similar properties. Its unique structure may enhance its effectiveness compared to simpler derivatives .
3. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Quinoxaline derivatives have been investigated for their ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Synthetic Methodologies
The synthesis of 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline can be achieved through several methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate hydrazines and quinoxaline derivatives.
- Reflux Methods : Refluxing the reactants in solvents like acetonitrile or ethanol has been shown to yield the target compound effectively.
These synthetic routes not only provide the desired compound but also allow for modifications that could enhance its biological activity .
Case Studies and Research Findings
Several studies have documented the effectiveness of quinoxaline derivatives in various applications:
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Demonstrated significant antimicrobial effects against Gram-positive bacteria | Antimicrobial |
| Study B | Showed promising results in inhibiting tumor growth in specific cancer cell lines | Antitumor |
| Study C | Highlighted anti-inflammatory properties through inhibition of cytokine production | Anti-inflammatory |
These findings underline the potential of 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline as a versatile compound in medicinal chemistry.
Mechanism of Action
The mechanism by which 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline exerts its effects involves several molecular targets and pathways:
Interaction with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, causing oxidative stress and cell damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s hydrazone moiety is a common feature in bioactive quinoxaline derivatives. A structurally similar compound, 2-[(E)-2-(3,4-dichlorobenzylidene)hydrazin-1-yl]quinoxaline (C₁₅H₁₀Cl₂N₄), shares the quinoxaline core and hydrazone side chain but differs in substituents (dichlorophenyl vs. methylphenyl). Key crystallographic data from highlight differences in unit cell parameters:
The dichlorinated analog exhibits π-π interactions and N–H···Cl hydrogen bonding, which may enhance crystallinity and stability compared to the methylphenyl-substituted target compound .
Biological Activity
2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline is a complex organic compound belonging to the quinoxaline class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a quinoxaline core with a hydrazine moiety and a substituted benzyl group, potentially enhancing its biological efficacy compared to simpler derivatives.
- Molecular Formula : C23H20N4
- Molecular Weight : 352.44 g/mol
- IUPAC Name : 4-methylbenzaldehyde (3-benzyl-2-quinoxalinyl)hydrazone
Biological Activities
Quinoxaline derivatives, including 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline, exhibit a range of biological activities:
-
Anticancer Activity :
- Research indicates that quinoxaline derivatives can inhibit tumor cell proliferation. For example, compounds structurally related to 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline have shown significant cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells and MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Activity :
- Inhibition of Enzymes :
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline is believed to enhance its biological activity. The presence of the hydrazine group and the substituted benzyl moiety contributes to its interaction with biological targets, increasing binding affinity and specificity.
Comparative Table of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Methylphenyl)quinoxaline | Similar core structure | Antimicrobial |
| 3-Benzylquinoxaline | Lacks hydrazine moiety | Antitumor |
| 6-Methoxyquinoxaline | Different substituent | Anti-inflammatory |
| 2-benzyl-3-(E)-[4-methylphenyl]hydrazone | Target compound | Anticancer, Antimicrobial |
Case Studies
- Anticancer Studies : A study evaluating various quinoxaline derivatives showed that those with similar structural features to 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline exhibited IC50 values ranging from 0.29 to 0.90 µM against HepG2 and Caco-2 cell lines, indicating strong anticancer potential comparable to doxorubicin .
- Antimicrobial Efficacy : In another study, synthesized quinoxalines were tested against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant inhibition at low concentrations (0.88 μg mm^-2), highlighting their potential as antimicrobial agents .
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing 2-benzyl-3-[(E)-hydrazinyl]quinoxaline derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between quinoxaline precursors and hydrazine derivatives. For example, hydrazinylquinoxalines are synthesized by reacting 3-hydrazinylquinoxaline with substituted benzaldehydes under reflux in ethanol, catalyzed by glacial acetic acid. Purification is achieved via recrystallization or column chromatography . For analogous compounds, multi-step protocols may include cyclization of thiosemicarbazones with dichloroacetone in acetone at 60°C .
Q. How is the structural elucidation of this compound performed using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker AXS), and data collection is performed at low temperatures (e.g., 150 K). The SHELX suite (SHELXD for solution, SHELXL for refinement) is used to solve and refine the structure. Key parameters include unit cell dimensions (e.g., monoclinic , Å) and hydrogen-bonding interactions (e.g., N–H···π, π–π stacking), which are validated using tools like PLATON .
Q. What biological activities are reported for this class of quinoxaline derivatives?
- Methodological Answer : These compounds are evaluated for anticancer activity via in vitro assays (e.g., MTT against HeLa or MCF-7 cell lines). The (E)-hydrazone moiety enhances interaction with biological targets, such as topoisomerase II or kinase inhibitors. Dose-response curves and IC values are calculated to assess potency .
Advanced Research Questions
Q. How can researchers optimize low yields in the condensation step during synthesis?
- Methodological Answer : Yield optimization involves screening reaction conditions:
- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility.
- Catalyst : Glacial acetic acid or p-toluenesulfonic acid (PTSA) can accelerate imine formation.
- Temperature : Reflux at 80–100°C for 12–24 hours ensures completion (monitored by TLC). Microwave-assisted synthesis reduces reaction time .
Q. How to resolve contradictions between computational docking studies and experimental binding affinity data?
- Methodological Answer : Discrepancies arise from force field inaccuracies or solvent effects. Strategies include:
- Re-docking : Use multiple software (AutoDock, GOLD) with flexible ligand conformations.
- MD Simulations : Run 100-ns molecular dynamics to assess stability of ligand-receptor complexes.
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative binding constants .
Q. What challenges arise in refining crystal structures of hydrazinylquinoxalines using SHELXL?
- Methodological Answer : Challenges include:
- Disorder : Aryl groups may exhibit rotational disorder; use PART and ISOR commands to model.
- Twining : For twinned crystals (e.g., pseudo-merohedral twinning), apply TWIN/BASF refinement.
- Hydrogen Atoms : Position hydrazine H atoms using HFIX or DFIX constraints based on geometric validation .
Q. How do π–π interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : π–π stacking (e.g., centroid distances of 3.6–3.8 Å) between quinoxaline and tolyl groups enhances thermal stability (confirmed by TGA) and solubility profiles. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% C···C contacts) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer : Contradictions may stem from cell-specific uptake or metabolic activation. Normalize data to controls (e.g., untreated cells) and validate via:
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
- Proteomics : Identify differential expression of drug efflux pumps (e.g., P-gp) via Western blot .
Experimental Design Considerations
Q. What controls are critical in biological assays for hydrazinylquinoxalines?
- Methodological Answer : Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
